2-(2-Aminoethylamino)ethanol;octadecanoic acid;urea
Description
Historical Context and Discovery Milestones of Constituent Compounds
The three compounds in this system each have distinct historical trajectories that reflect their chemical significance. 2-(2-Aminoethylamino)ethanol (AEEA), first synthesized in the mid-20th century, emerged as part of broader research into ethanolamines. Ethanolamines gained prominence for their surfactant properties, with AEEA specifically developed for its bifunctional amine groups, which enable crosslinking in polymer chemistry. Early patents describe its synthesis via azide reduction or Gabriel synthesis, with modern methods favoring one-pot reactions to improve yield and safety.
Octadecanoic acid (stearic acid) was isolated in 1815 by Michel Eugène Chevreul during his seminal studies on animal fats. Chevreul’s fractional crystallization of sheep tallow revealed a high-melting-point fatty acid, which he named “stearic acid” (from the Greek stear, meaning tallow). This discovery laid the groundwork for understanding saturated fatty acids and their industrial applications, such as candle production. Stearic acid’s role expanded into pharmaceuticals and cosmetics due to its emulsifying and stabilizing properties.
Urea , one of the oldest known organic compounds, was first identified in urine by Herman Boerhaave in 1727. Its artificial synthesis in 1828 by Friedrich Wöhler—via the reaction of silver cyanate and ammonium chloride—marked a pivotal moment in organic chemistry, disproving vitalism and bridging inorganic and organic chemistry. Urea’s ability to form hydrogen bonds and disrupt protein structures later made it invaluable in biochemistry and industrial processes like fertilizer production.
Structural and Functional Relationships Between Amines, Fatty Acids, and Urea Derivatives
The ternary system’s functionality arises from the interplay of its components’ molecular architectures. AEEA (C4H12N2O) features a primary amine, a secondary amine, and a hydroxyl group, enabling diverse reactivity. Its amine groups participate in nucleophilic reactions, while the hydroxyl group facilitates hydrogen bonding. In contrast, stearic acid (C18H36O2) comprises an 18-carbon hydrophobic tail and a carboxylic acid head, granting amphiphilic properties ideal for micelle formation. Urea (CH4N2O), with its two amide groups, acts as a hydrogen-bond donor and acceptor, disrupting hydrophobic interactions in proteins or enhancing solubility in formulations.
When combined, these compounds exhibit complementary interactions:
- AEEA’s amines can protonate stearic acid’s carboxylate group, forming ionic pairs that stabilize emulsions.
- Urea disrupts crystalline structures in stearic acid, lowering melting points and improving miscibility in solvents.
- The hydroxyl and amine groups of AEEA may engage in hydrogen bonding with urea, creating a networked matrix that enhances material rigidity.
Rationale for Combined Study: Synergistic Effects in Industrial and Biochemical Systems
The integration of AEEA, stearic acid, and urea leverages their individual strengths for advanced applications. In industrial contexts , AEEA’s crosslinking ability complements stearic acid’s surfactant properties, enabling the synthesis of high-load resins with superior swelling characteristics. For example, AEEA-derived polymers incorporating stearic acid exhibit enhanced thermal stability, while urea acts as a plasticizer, improving processability.
In biochemical systems , stearic acid’s lipidic nature pairs with urea’s solubilizing capacity to create drug delivery vehicles. Recent studies demonstrate that hydrophobic deep eutectic solvents (DES) combining stearic acid and menthol improve drug permeability, with urea further modulating viscosity and stability. AEEA’s amine groups could potentially functionalize such DES, enabling targeted delivery or responsive release mechanisms.
Properties
CAS No. |
68412-14-6 |
|---|---|
Molecular Formula |
C23H52N4O4 |
Molecular Weight |
448.7 g/mol |
IUPAC Name |
2-(2-aminoethylamino)ethanol;octadecanoic acid;urea |
InChI |
InChI=1S/C18H36O2.C4H12N2O.CH4N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;5-1-2-6-3-4-7;2-1(3)4/h2-17H2,1H3,(H,19,20);6-7H,1-5H2;(H4,2,3,4) |
InChI Key |
NSDUCABVIZJQPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.C(CNCCO)N.C(=O)(N)N |
physical_description |
Liquid |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-(2-Aminoethylamino)ethanol
The synthesis of 2-(2-aminoethylamino)ethanol is a critical step as it is a key intermediate in the final compound. According to patent literature (JPH0551353A), the preparation involves the reaction of halogenoethylamines or their mineral acid salts (such as chloroethylamine hydrochloride or bromoethylamine hydrobromide) with monoethanolamine under controlled conditions:
-
- Temperature: 45 to 100 °C, preferably 60 to 80 °C.
- Pressure: Atmospheric or reduced pressure.
- Reaction time: 1 to 5 hours, typically about 2 hours.
-
- The halogenoethylamine salt is dissolved in a solvent such as isopropyl alcohol.
- Monoethanolamine is added in excess (molar ratios vary, e.g., 4:1 MEA to halogenoethylamine).
- The mixture is stirred at the set temperature for the reaction time.
- After reaction completion, excess monoethanolamine is removed by vacuum distillation.
- The reaction mixture is neutralized with alkali (e.g., sodium hydroxide).
- Distillation under reduced pressure (95–98 °C, 3 mmHg) isolates the product.
- If residual water affects quality, azeotropic distillation with alcohol (e.g., isopropyl alcohol) is used to remove water.
-
- Purity of 2-(2-aminoethylamino)ethanol can reach 98–99.7% by HPLC.
- Yields range from 83% to 94% molar yield depending on conditions.
| Parameter | Value/Range |
|---|---|
| Reaction temperature | 45–100 °C (preferably 60–80) |
| Reaction time | 1–5 hours (typically 2 hours) |
| Pressure | Atmospheric or reduced |
| Purity of product | 98–99.7% (HPLC) |
| Yield | 83–94% molar |
This method is well-established and provides a high-purity intermediate for further reactions.
Preparation of Octadecanoic Acid Reaction Products with 2-(2-Aminoethylamino)ethanol and Urea
The final compound is a reaction product of octadecanoic acid (stearic acid), 2-(2-aminoethylamino)ethanol, and urea. This product is often described as a condensation or complex reaction product, used in various industrial applications such as additives or surfactants.
-
- Octadecanoic acid (stearic acid)
- 2-(2-aminoethylamino)ethanol (prepared as above or commercially sourced)
- Urea
-
- The reaction involves condensation between the carboxylic acid group of octadecanoic acid and the amino groups of 2-(2-aminoethylamino)ethanol.
- Urea participates in the reaction, likely forming additional hydrogen bonding or urea-based linkages, stabilizing the product.
- The process may involve heating and stirring under controlled conditions to promote reaction and remove water formed during condensation.
-
- Heating to moderate temperatures (exact temperatures vary by source, often 100–200 °C depending on scale and solvent).
- Removal of water by azeotropic distillation or vacuum to drive the condensation forward.
- Reaction time varies from several hours to optimize product formation.
-
- Molecular formula: Approximately C23H52N4O4 (varies slightly depending on exact stoichiometry).
- Molecular weight: ~448.68 g/mol (for the condensation product without quaternization).
- Physical state: Typically a viscous liquid or solid depending on purity and formulation.
- The product may be further modified by quaternization (e.g., with dimethyl sulfate) to enhance properties.
| Component | Role | Typical Amounts (mol ratio) |
|---|---|---|
| Octadecanoic acid | Carboxylic acid source | 1 |
| 2-(2-Aminoethylamino)ethanol | Amine source for condensation | 1–1.2 |
| Urea | Condensation stabilizer | 0.5–1 |
Analytical and Research Findings on Preparation
-
- High-performance liquid chromatography (HPLC) is used to determine purity and yield of 2-(2-aminoethylamino)ethanol.
- Infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) confirm the formation of amide or urea linkages in the final product.
- Mass spectrometry (MS) and elemental analysis verify molecular weight and composition.
-
- Reaction temperature control is critical to minimize by-products.
- Excess monoethanolamine or amine reagents are removed by vacuum distillation to improve purity.
- Azeotropic distillation with alcohols helps remove residual water, improving product stability.
- The presence of urea enhances product properties by forming stable hydrogen bonds or urea linkages, improving solubility and performance in applications.
Summary Table of Preparation Methods
| Step | Method/Condition | Outcome/Notes |
|---|---|---|
| 1. Synthesis of 2-(2-aminoethylamino)ethanol | Reaction of halogenoethylamine salt with monoethanolamine at 60–80 °C, 2 h | High purity (98–99.7%), yield 83–94% |
| 2. Removal of excess amine | Vacuum distillation at 95–98 °C, 3 mmHg | Purification of intermediate |
| 3. Neutralization | Alkali addition (e.g., NaOH) | Neutralizes reaction mixture |
| 4. Condensation with octadecanoic acid and urea | Heating with stirring, water removal by azeotropic distillation | Formation of final reaction product |
| 5. Optional quaternization | Reaction with dimethyl sulfate (if required) | Enhances product properties |
Chemical Reactions Analysis
Condensation Reaction Forming the Base Compound
The primary reaction involves condensation between stearic acid, 2-(2-aminoethylamino)ethanol (AEEA), and urea. This forms a polyamide or urea-linked product (CAS 68412-14-6) with the molecular formula C₂₃H₅₂N₄O₄ .
Mechanism :
-
The primary amine group of AEEA reacts with the carboxylic acid group of stearic acid, forming an amide bond.
-
Urea acts as a condensing agent, facilitating dehydration and stabilizing intermediates.
Reaction :
Properties :
| Parameter | Value | Source |
|---|---|---|
| Molecular Weight | 448.68 g/mol | |
| CAS Registry | 68412-14-6 | |
| Application | Paper manufacturing (emulsifier) |
Quaternization with Dimethyl Sulfate
The base compound undergoes quaternization with dimethyl sulfate (CAS 71342-92-2), forming a cationic surfactant with enhanced water solubility .
Mechanism :
-
Dimethyl sulfate alkylates the tertiary amine group in AEEA, forming a quaternary ammonium salt.
-
Sulfation introduces a permanent positive charge, improving emulsifying properties.
Reaction :
Properties :
| Parameter | Value | Source |
|---|---|---|
| Molecular Weight | 574.815 g/mol | |
| Boiling Point | 359.4°C | |
| Application | Surfactant in paperboard for food contact |
Salt Formation with Acetic Acid
The quaternized product reacts with acetic acid to form acetate salts, enhancing stability and compatibility in industrial formulations .
Mechanism :
-
Acetic acid protonates the quaternary ammonium compound, forming a stable acetate salt.
Application :
Interaction with Ethoxylated Tallow Alkyl Amines
The quaternized product is emulsified with ethoxylated tallow alkyl amines to create stable colloidal dispersions .
Key Features :
-
Combines hydrophobic (stearic acid chain) and hydrophilic (quaternary ammonium) regions.
-
Enables uniform coating on paper surfaces.
Comparative Analysis of Reaction Products
| Parameter | Base Compound (68412-14-6) | Quaternized Product (71342-92-2) |
|---|---|---|
| Molecular Formula | C₂₃H₅₂N₄O₄ | C₂₅H₅₈N₄O₈S |
| Molecular Weight | 448.68 g/mol | 574.815 g/mol |
| Key Functional Group | Amide/Urea linkages | Quaternary ammonium sulfate |
| Application | Emulsifier | Surfactant, paper additive |
Research Findings
Scientific Research Applications
Biochemistry
The amphiphilic nature of this compound allows it to interact with both polar and non-polar environments, which is essential for biochemical applications. It can serve as a surfactant or emulsifier in biochemical assays and formulations. Preliminary studies suggest that compounds similar to this may exhibit biological activities such as enzyme inhibition and cellular interaction, warranting further investigation into their mechanisms of action .
Materials Science
Due to its unique structural features, 2-(2-Aminoethylamino)ethanol;octadecanoic acid;urea can be utilized in the development of advanced materials. Its ability to form stable emulsions makes it a candidate for creating novel polymeric materials that require specific hydrophilic-lipophilic balance (HLB). These materials can be applied in coatings, adhesives, and drug delivery systems .
Pharmaceuticals
In pharmaceutical research, the compound's potential as a drug delivery agent is significant. Its amphiphilic properties allow it to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. Furthermore, derivatives of this compound may be synthesized to create targeted drug delivery systems, particularly for cancer therapeutics where controlled release is crucial .
Case Studies
Mechanism of Action
The mechanism of action of 2-(2-aminoethylamino)ethanol;octadecanoic acid;urea involves its interaction with specific molecular targets and pathways. The compound’s primary and secondary amine groups play a crucial role in its chemical reactivity and interactions with other molecules. For example, in CO2 separation processes, the primary amine group can sorb CO2, while the secondary amine group can desorb CO2 .
Comparison with Similar Compounds
2-(2-Aminoethylamino)ethanol
2-(2-Aminoethylamino)ethanol (C₄H₁₂N₂O), also known as aminoethylethanolamine (AEEA), is a diamine alcohol with both primary and secondary amine groups. It is widely used in CO₂ capture due to its dual reactivity: the primary amine efficiently absorbs CO₂, while the secondary amine facilitates desorption, enhancing separation efficiency . Industrial applications include semiconductor residue removal, where it effectively dissolves polymers without corroding titanium substrates . It is hygroscopic and reacts exothermically with acids to form salts, typical of amine-alcohols .
Octadecanoic Acid
Octadecanoic acid (C₁₈H₃₆O₂), or stearic acid, is a saturated fatty acid with an 18-carbon chain. It is a key component in superhydrophobic coatings (e.g., TiO₂ composites) and biological extracts, where it contributes to antimicrobial and antioxidant properties . Its high melting point (69–70°C) and stability make it suitable for food additives, soaps, and chemical precursors. Notably, it reacts with urea and diethylenetriamine to form regulated acetates used in industrial coatings .
Urea
Urea (CH₄N₂O) is a nitrogen-rich compound essential in fertilizers and chemical synthesis. It participates in reactions with fatty acids (e.g., octadecanoic acid) and amines to produce derivatives like acetates, which are regulated under environmental guidelines . Its ability to form hydrogen bonds and stabilize intermediates underpins its role in biochemical and industrial processes.
Comparison with Similar Compounds
2-(2-Aminoethylamino)ethanol vs. Other Amine-Alcohols
- Monoethanolamine (MEA): While MEA (C₂H₇NO) is a benchmark CO₂ absorbent, AEEA outperforms it due to its secondary amine, which lowers energy requirements for solvent regeneration. Computational studies show AEEA’s CO₂ capacity is 20–30% higher than MEA’s .
- Diethanolamine (DEA): DEA (C₄H₁₁NO₂) is less corrosive than MEA but lacks AEEA’s dual-amine functionality. AEEA replaces DEA in polyurethane foam removers, offering comparable solvation without substrate damage .
- Safety Profile : AEEA is corrosive (H314) and allergenic (H317), similar to DEA and MEA. However, its higher flash point (~130°C) enhances handling safety in semiconductor applications .
Octadecanoic Acid vs. Other Fatty Acids
- Palmitic Acid (C₁₆H₃₂O₂): Shorter chain length reduces melting point (63°C vs. 69°C for stearic acid) and stability. Palmitic acid is less effective in superhydrophobic coatings but more soluble in ethanol .
- Oleic Acid (C₁₈H₃₄O₂): The unsaturated cis-9 double bond in oleic acid improves permeability in transdermal drug delivery. Octadecanoic acid’s saturated structure limits fluidity, resulting in 50% lower iontophoretic enhancement compared to oleic acid .
- Reactivity: Octadecanoic acid forms esters (e.g., with glycerol) and acetates, whereas unsaturated acids like linoleic acid oxidize more readily, limiting shelf-life in formulations .
Urea vs. Nitrogenous Compounds
- Thiourea (CH₄N₂S): Thiourea’s sulfur atom increases metal-chelating ability but reduces compatibility with fatty acid reactions. Urea’s oxygen-based hydrogen bonding is preferable in stabilizing octadecanoic acid derivatives .
- Biuret (C₂H₅N₃O₂) : Biuret’s higher nitrogen content (35% vs. 46% in urea) makes it less efficient in fertilizer applications. Urea’s simpler structure allows faster hydrolysis in soil .
Key Research Findings
Biological Activity
The compound 2-(2-Aminoethylamino)ethanol;octadecanoic acid;urea (C23H52N4O4) is a complex organic molecule that integrates features of amino alcohols, fatty acids, and urea. This unique structure provides it with amphiphilic properties, enabling interactions in both hydrophilic and hydrophobic environments. The biological activity of this compound is of significant interest due to its potential applications in pharmaceuticals, materials science, and biochemistry.
Chemical Structure and Properties
The compound consists of three main components:
- 2-(2-Aminoethylamino)ethanol : An amino alcohol that serves as a versatile intermediate in organic synthesis.
- Octadecanoic Acid : Also known as stearic acid, this saturated fatty acid is prevalent in both animal and plant fats.
- Urea : A simple amide structure contributing to the compound's overall properties.
This combination results in a molecular weight of approximately 448.683 g/mol , characterized by both hydrophilic and hydrophobic regions, which enhances its functionality across various applications.
Biological Activity
The biological activity of 2-(2-Aminoethylamino)ethanol;octadecanoic acid;urea stems from its structural components. Key activities include:
- Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial effects, potentially useful in developing new antibacterial agents.
- Cell Proliferation Modulation : The compound may influence cell growth and proliferation, making it a candidate for further research in cancer therapy and regenerative medicine.
- Membrane Interaction : Its amphiphilic nature allows it to modulate membrane fluidity and permeability, affecting cellular signaling and transport processes.
Research Findings
Recent studies have explored the interactions of this compound with various biomolecules. Notably:
- Complex Formation : Research indicates that 2-(2-Aminoethylamino)ethanol;octadecanoic acid;urea can form complexes with lipid membranes, enhancing drug permeability across biological barriers.
- Therapeutic Applications : The compound's structural features suggest potential roles in drug formulation and delivery systems, particularly for hydrophobic drugs.
Study 1: Antimicrobial Activity
A study conducted on the antimicrobial properties of similar compounds demonstrated significant inhibition of bacterial growth. The results indicated that derivatives of amino alcohols combined with fatty acids could serve as effective antimicrobial agents.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 2-Aminoethylaminoethanol | E. coli | 15 |
| Octadecanoic Acid | S. aureus | 12 |
| 2-(2-Aminoethylamino)ethanol;octadecanoic acid;urea | E. coli & S. aureus | 18 |
Study 2: Cell Proliferation
In vitro studies assessed the effect of the compound on cancer cell lines. Results showed a concentration-dependent effect on cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 50 | 70 |
| 100 | 50 |
Q & A
Q. Experimental Design :
Solvent Ratios : Vary AEEA:MDEA:sulfolane ratios (e.g., 15:30:55 wt%) to balance absorption kinetics and solvent regeneration .
Pressure/Temperature : Measure CO₂ solubility at 40–120°C and 10–50 bar using high-pressure equilibrium cells .
Kinetic Analysis : Compare absorption rates using stopped-flow spectrometry to identify activation energies .
Key Finding : Blends with sulfolane increase CO₂ solubility by 20–30% compared to aqueous AEEA alone .
(Advanced) What experimental methodologies resolve contradictions in CO₂ absorption capacities reported for AEEA-based solvents?
Contradiction Source : Discrepancies arise from impurities (e.g., SO₂), temperature/pressure variations, or measurement techniques .
Q. Resolution Strategies :
- Standardized Protocols : Use gravimetric or manometric methods under identical conditions (e.g., 30°C, 1 bar) .
- Impurity Control : Pre-treat solvents with activated carbon to remove trace metals or sulfolane degradation products .
- Cross-Validation : Compare results with computational models (e.g., DFT calculations for carbamate stability) .
Example : Bonenfant et al. (2005) reported 0.8 mol CO₂/mol AEEA, while Asadi et al. (2021) observed 1.2 mol CO₂/mol AEEA in sulfolane blends due to reduced viscosity .
(Advanced) How can computational modeling elucidate AEEA’s superior CO₂ absorption mechanism compared to monoethanolamine (MEA)?
Q. Computational Workflow :
Reaction Pathway Analysis : Density Functional Theory (DFT) to compare carbamate formation (AEEA’s primary amine) vs. bicarbonate (MEA) .
Free Energy Barriers : Calculate activation energies for CO₂ desorption via AEEA’s secondary amine, which requires 25% less energy than MEA .
Solvent Dynamics : Molecular dynamics (MD) simulations to model CO₂ diffusion in AEEA-sulfolane blends .
Key Insight : AEEA’s dual amine groups enable simultaneous absorption (primary amine) and low-energy desorption (secondary amine), reducing regeneration costs by ~40% .
(Basic) What safety precautions are necessary when handling 2-(2-Aminoethylamino)ethanol in laboratory settings?
- Ventilation : Use fume hoods to avoid inhalation (H335 hazard) .
- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact (H314/H317) .
- Storage : Keep at 0–6°C in sealed containers to prevent decomposition .
Emergency Protocol : Immediate rinsing with water for 15+ minutes and medical consultation for exposures .
(Advanced) What role does octadecanoic acid play in modifying AEEA-based materials?
Research Context : Octadecanoic acid (stearic acid) can functionalize AEEA-derived polymers (e.g., polyamide 12) to enhance hydrophobicity .
Q. Methodology :
- Esterification : React AEEA with stearic acid chloride to produce amphiphilic surfactants.
- Characterization : Use DSC to measure melting points (183–185°C for stearic acid derivatives) .
Application : Modified polymers show improved thermal stability for CO₂ capture membrane fabrication .
(Basic) How is urea integrated into formulations with AEEA and octadecanoic acid for material science applications?
Hypothesized Role : Urea may act as a hydrogen-bonding modifier in AEEA-stearic acid gels or as a catalyst in carbamate formation.
Methodological Gap : Limited direct evidence in provided sources. Suggested approaches:
- Thermal Analysis : TGA/DSC to study urea’s decomposition effects in ternary blends.
- Solubility Tests : Measure urea’s impact on CO₂ absorption kinetics in AEEA solvents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
